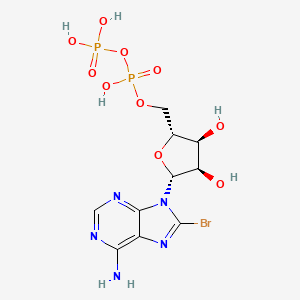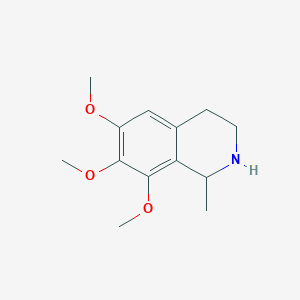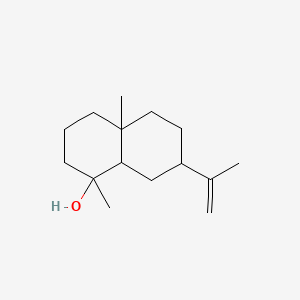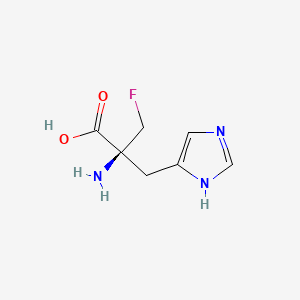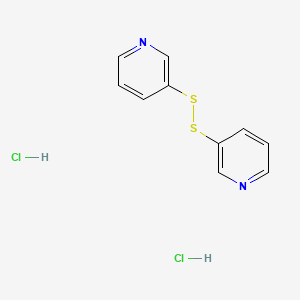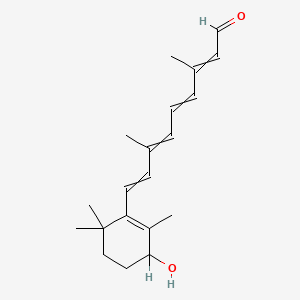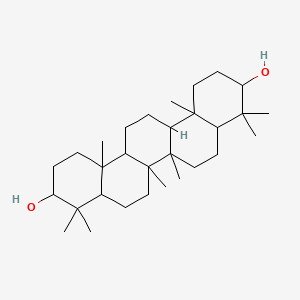
Gammacerane-3,21-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gammacerane-3,21-diol is a natural product found in Abies veitchii with data available.
Aplicaciones Científicas De Investigación
1. Biochemical Composition and Biomarker Analysis
Gammacerane-3,21-diol, a triterpene, has been identified in various natural sources, contributing to the study of biochemical composition and biomarker analysis. For instance, Tanaka, Mizota, and Matsunaga (1994) isolated gammaceranes from the stem bark of Abies mariesii, including gammaceran-3β,21α-diol, which helped in understanding the plant's chemical composition (Tanaka, Mizota, & Matsunaga, 1994). Similarly, the study by Sinninghe Damsté et al. (1995) suggested gammacerane as an indicator of water column stratification, offering insights into marine sediment analysis (Sinninghe Damsté et al., 1995).
2. Geochemical Studies
In geochemistry, gammacerane-3,21-diol plays a significant role as a biomarker. Huang (2017) studied its biodegradation effects in crude oils, which aids in the understanding of oil family classification and oil-source correlation (Huang, 2017). Haven et al. (1989) identified tetrahymanol, a precursor of gammacerane, in marine sediments, further enhancing knowledge about sedimentary processes (Haven et al., 1989).
3. Cancer Research
In the field of cancer research, gammacerane-3,21-diol has shown potential. Wang, Chen, and Yue (2020) discovered that gammacerane suppresses the growth of human endometrial carcinoma cells, highlighting its therapeutic potential (Wang, Chen, & Yue, 2020).
4. Environmental and Microbial Studies
Gammacerane-3,21-diol also assists in environmental and microbial studies. Venkatesan (1989) found tetrahymanol, a gammacerane precursor, in various marine environments, indicating the presence of specific primitive organisms (Venkatesan, 1989). Harvey and McManus (1991) observed tetrahymanol in marine ciliates, suggesting a specific marker for marine ciliates that feed on bacteria (Harvey & McManus, 1991).
5. Bacterial Biochemistry
Research by Banta, Wei, and Welander (2015) established a distinct pathway for tetrahymanol synthesis in bacteria, offering a deeper understanding of bacterial biochemistry and the biosynthesis of gammacerane-3,21-diol (Banta, Wei, & Welander, 2015).
Propiedades
Nombre del producto |
Gammacerane-3,21-diol |
|---|---|
Fórmula molecular |
C30H52O2 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene-3,10-diol |
InChI |
InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3 |
Clave InChI |
QIRODTHVSNBDCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Sinónimos |
gammaceran-3,21-diol gammacerane-3,21-diol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



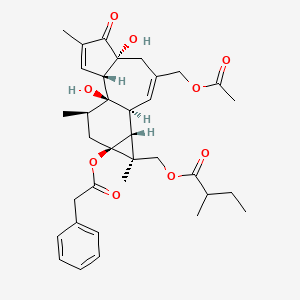
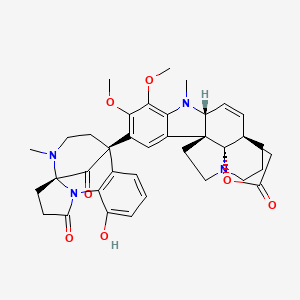
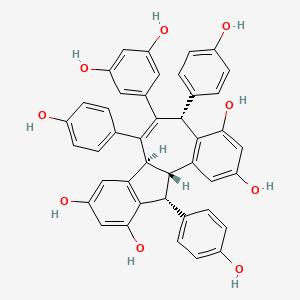
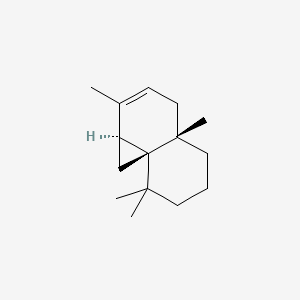
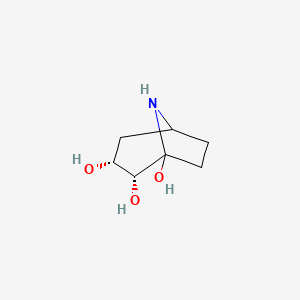
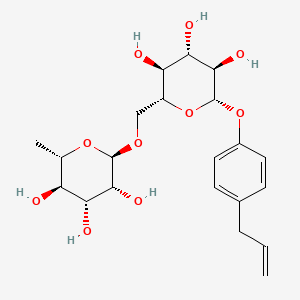
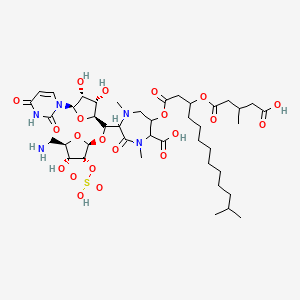
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
